molecular formula C13H14N2O3 B13989917 2-Cyclohexyl-5-nitro-1,3-benzoxazole

2-Cyclohexyl-5-nitro-1,3-benzoxazole

Cat. No.: B13989917
M. Wt: 246.26 g/mol
InChI Key: DGLXHSCBBDDCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core substituted with a cyclohexyl group at the 2-position and a nitro group at the 5-position. Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with aldehydes or carboxylic acids. For 2-Cyclohexyl-5-nitro-1,3-benzoxazole, the reaction can be carried out using 2-aminophenol and cyclohexanecarboxaldehyde under acidic conditions, followed by nitration to introduce the nitro group at the 5-position .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and selectivity. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used to facilitate the condensation reactions. The process is optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclohexyl-5-nitro-1,3-benzoxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The biological activity of 2-Cyclohexyl-5-nitro-1,3-benzoxazole is primarily attributed to its interaction with key molecular targets. The compound can inhibit enzymes such as DNA topoisomerases and protein kinases, which are involved in cell proliferation and survival pathways. The nitro group enhances its ability to form hydrogen bonds and engage in non-covalent interactions with biological targets, thereby increasing its efficacy .

Comparison with Similar Compounds

  • 2-Methyl-5-nitro-1,3-benzoxazole
  • 2-Phenyl-5-nitro-1,3-benzoxazole
  • 2-Cyclohexyl-1,3-benzoxazole

Comparison: 2-Cyclohexyl-5-nitro-1,3-benzoxazole is unique due to the presence of both a cyclohexyl group and a nitro group, which confer distinct steric and electronic properties. Compared to 2-Methyl-5-nitro-1,3-benzoxazole, the cyclohexyl group provides greater hydrophobicity and bulk, potentially enhancing its interaction with hydrophobic pockets in biological targets. The nitro group also contributes to its reactivity and biological activity .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-cyclohexyl-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C13H14N2O3/c16-15(17)10-6-7-12-11(8-10)14-13(18-12)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

DGLXHSCBBDDCLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.